2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-4-(methylsulfanyl)butanoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a chloro group at the 6-position and a nitro group at the 3-position. The 2-position of the pyridine ring is attached to an amino group, which is further connected to a 4-(methylsulfanyl)butanoic acid group.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources . More detailed analysis or experimental data would be needed to determine these properties.Scientific Research Applications
Chemical Synthesis and Drug Development
Research into the chemical synthesis and potential applications of compounds similar to 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-4-(methylsulfanyl)butanoic acid has highlighted their significance in drug development and the synthesis of complex molecules. For instance, the development of multi-kilogram-scale syntheses supports preclinical and clinical studies by providing scalable methods to produce novel drug candidates, including selective and reversible antagonists of specific receptors (Andersen et al., 2013). Similarly, the synthesis of heavily substituted 2-aminopyridines, through the displacement of a methylsulfinyl group, underlines the versatility of related compounds in medicinal chemistry and their role in the development of therapeutics (Teague, 2008).
Molecular Docking and Biological Activity
The utility of derivatives of this compound in biological applications is further emphasized by studies on molecular docking and their structural, electronic, and optical properties. These investigations provide insights into the potential biological activities of these compounds, including their interactions with biological targets and their implications for pharmacological importance. For example, molecular docking studies have shown that derivatives of butanoic acid play a critical role in binding to specific biological targets, suggesting their utility in developing novel therapeutic agents with significant biological activities (Vanasundari et al., 2018).
Green Chemistry and Environmental Considerations
The synthesis and green metric evaluation of related compounds, like 2-chloromethyl-3-methyl-4-(methylsulfonyl)pyridine, highlight the importance of environmentally friendly approaches in chemical synthesis. By assessing green metrics such as atom economy and reaction mass efficiency, researchers aim to minimize waste and improve the sustainability of chemical processes involved in the production of these compounds. Such efforts are crucial for reducing the environmental impact of chemical manufacturing and for the development of sustainable pharmaceuticals (Gilbile et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-[(6-chloro-3-nitropyridin-2-yl)amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O4S/c1-19-5-4-6(10(15)16)12-9-7(14(17)18)2-3-8(11)13-9/h2-3,6H,4-5H2,1H3,(H,12,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTDGNYAPUDQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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